molecular formula C11H16Cl2N2O2S B2973459 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride CAS No. 152627-25-3

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride

Cat. No.: B2973459
CAS No.: 152627-25-3
M. Wt: 311.22
InChI Key: YCQUGKJCWLJWFW-UHFFFAOYSA-N
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Description

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2S·HCl. It is a derivative of benzenesulfonamide and contains a piperidine ring.

Scientific Research Applications

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and dyes.

Safety and Hazards

The safety information available indicates that 4-chloro-N-piperidin-4-ylbenzenesulfonamide hydrochloride is potentially hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include measures to prevent exposure and instructions for handling in case of exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-substituted benzenesulfonamides.

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the sulfonamide group.

Mechanism of Action

The mechanism of action of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride is unique due to its specific substitution pattern and the presence of both a sulfonamide group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-chloro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S.ClH/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQUGKJCWLJWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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